N-methyl-N-phenylpiperidin-3-amine hydrochloride
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Overview
Description
N-methyl-N-phenylpiperidin-3-amine hydrochloride is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.75 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reduction of imines using phenylsilane, which promotes cyclization and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for preparing piperidine derivatives, including N-methyl-N-phenylpiperidin-3-amine hydrochloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted piperidine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-methyl-N-phenylpiperidin-3-amine hydrochloride has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-phenylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methylpiperidine: A simpler derivative of piperidine with only a methyl group attached to the nitrogen atom.
N-phenylpiperidine: A derivative with a phenyl group attached to the nitrogen atom.
N-methyl-N-phenylpiperidine: Similar to N-methyl-N-phenylpiperidin-3-amine hydrochloride but without the hydrochloride salt form.
Uniqueness
This compound is unique due to its specific combination of N-methyl and N-phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
2648957-02-0 |
---|---|
Molecular Formula |
C12H19ClN2 |
Molecular Weight |
226.7 |
Purity |
95 |
Origin of Product |
United States |
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